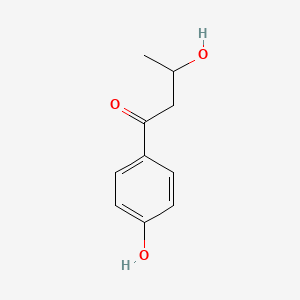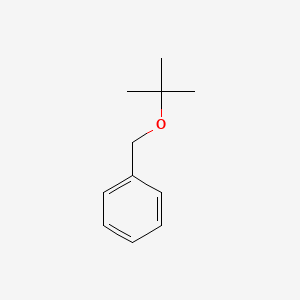
(tert-Butoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxymethyl)benzene, also known as 1-Bromo-2-(tert-butoxymethyl)benzene, is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a tert-butoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(tert-Butoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of tert-butyl chloride and benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it to the corresponding benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(tert-Butoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (tert-Butoxymethyl)benzene depends on the specific reaction it undergoes. In general, the tert-butoxymethyl group can act as a protecting group, preventing unwanted reactions at the benzyl position. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxymethyl group.
Benzyl tert-butyl ether: Contains a benzyl group attached to a tert-butyl ether.
1-Bromo-2-(tert-butoxymethyl)benzene: A brominated derivative of (tert-Butoxymethyl)benzene.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
TZGIRWVSWPFWBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




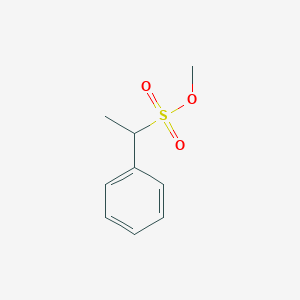

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


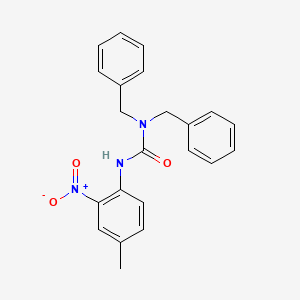
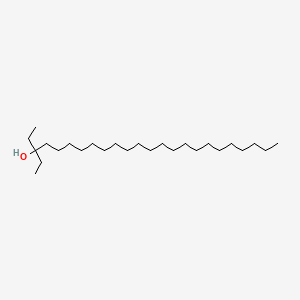
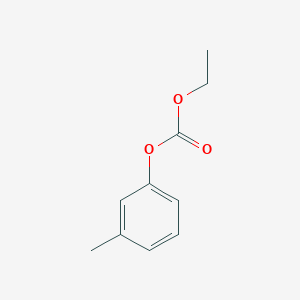
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


